3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
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Overview
Description
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced onto the triazolopyrimidine core.
Attachment of the (2-chloro-6-fluorophenyl)methyl group: This step can be carried out using a nucleophilic substitution reaction, where the (2-chloro-6-fluorophenyl)methyl group is introduced onto the sulfur atom.
Final modifications: Any additional functional groups or modifications can be introduced in the final steps to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the triazolopyrimidine core or other functional groups.
Substitution: The phenyl and (2-chloro-6-fluorophenyl)methyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or (2-chloro-6-fluorophenyl)methyl groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s properties can be leveraged in various industrial processes, including catalysis and the development of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and share some structural similarities with the compound .
Triple-bonded Compounds: Compounds with triple bonds, such as alkynes and cyanides, also share some structural features with the triazolopyrimidine core.
Uniqueness
What sets 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one apart is its unique combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c19-13-7-4-8-14(20)12(13)10-26-18-23-22-17-21-16(25)9-15(24(17)18)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRBPZFGTYIRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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